N-[3-(Piperazin-1-yl)propyl]acetamide
Description
N-[3-(Piperazin-1-yl)propyl]acetamide is a piperazine derivative featuring a propyl linker connecting the piperazine ring to an acetamide group. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility, bioavailability, and receptor interaction .
Properties
CAS No. |
141516-23-6 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.271 |
IUPAC Name |
N-(3-piperazin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-9(13)11-3-2-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChI Key |
MSLDMXZOKBHZBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural variations and pharmacological characteristics of N-[3-(Piperazin-1-yl)propyl]acetamide and related compounds:
Research Findings and Implications
- Role of Substituents: The addition of methoxyphenoxy (ranolazine) or trifluoromethylphenyl () groups enhances target specificity and potency, whereas simpler structures like this compound may serve as a scaffold for drug discovery .
- Synthetic Challenges : Bulky or electron-withdrawing groups (e.g., trifluoromethyl) can reduce yields, necessitating optimization of purification methods .
- Safety vs. Efficacy Trade-offs: While phenyl-substituted derivatives () pose toxicity risks, ranolazine’s clinical success underscores the importance of balanced substituent design .
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